Cas no 2227802-96-0 (rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine)

rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine
- 2227802-96-0
- EN300-1938724
-
- Inchi: 1S/C10H12BrNO/c1-13-10-6(7-5-9(7)12)3-2-4-8(10)11/h2-4,7,9H,5,12H2,1H3/t7-,9+/m0/s1
- InChI Key: UVIQGHXPIRCSPE-IONNQARKSA-N
- SMILES: BrC1=CC=CC(=C1OC)[C@@H]1C[C@H]1N
Computed Properties
- Exact Mass: 241.01023g/mol
- Monoisotopic Mass: 241.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.2Ų
rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938724-0.5g |
rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2227802-96-0 | 0.5g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1938724-0.05g |
rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2227802-96-0 | 0.05g |
$1091.0 | 2023-09-17 | ||
Enamine | EN300-1938724-1g |
rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2227802-96-0 | 1g |
$1299.0 | 2023-09-17 | ||
Enamine | EN300-1938724-10g |
rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2227802-96-0 | 10g |
$5590.0 | 2023-09-17 | ||
Enamine | EN300-1938724-0.25g |
rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2227802-96-0 | 0.25g |
$1196.0 | 2023-09-17 | ||
Enamine | EN300-1938724-2.5g |
rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2227802-96-0 | 2.5g |
$2548.0 | 2023-09-17 | ||
Enamine | EN300-1938724-0.1g |
rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2227802-96-0 | 0.1g |
$1144.0 | 2023-09-17 | ||
Enamine | EN300-1938724-10.0g |
rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2227802-96-0 | 10g |
$5590.0 | 2023-05-31 | ||
Enamine | EN300-1938724-1.0g |
rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2227802-96-0 | 1g |
$1299.0 | 2023-05-31 | ||
Enamine | EN300-1938724-5.0g |
rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2227802-96-0 | 5g |
$3770.0 | 2023-05-31 |
rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine Related Literature
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine
Professional Introduction to Rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine (CAS No. 2227802-96-0)
Rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique chemical structure and its CAS number CAS NO. 2227802-96-0, represents a fascinating example of molecular design aimed at modulating biological pathways with high precision. The intricate architecture of this molecule, featuring a cyclopropane ring fused with an amine functional group and an aromatic bromo-methoxy substituent, positions it as a promising candidate for further exploration in drug discovery and development.
The structural motif of Rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine is particularly noteworthy due to the presence of a chiral center at the cyclopropane ring, which contributes to its stereoisomeric complexity. This stereochemical feature is crucial in pharmaceutical applications, as it can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. The combination of a cyclopropane moiety with an aromatic ring system provides a unique scaffold that can interact with biological targets in novel ways, potentially offering advantages over more conventional drug molecules.
In recent years, there has been growing interest in the development of small molecules that can modulate enzyme activity and signaling pathways relevant to various diseases. The amine group in Rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine suggests potential interactions with proteins or enzymes that rely on amine-based binding pockets. This has led to investigations into its potential as an inhibitor or modulator of enzymes such as kinases or other metabolic enzymes. Preliminary studies have indicated that this compound may exhibit inhibitory activity against certain targets, making it a valuable scaffold for further derivatization and optimization.
The aromatic substituents, specifically the 3-bromo-2-methoxyphenyl group, add another layer of complexity to the molecule's interactions with biological systems. These groups are known to participate in various non-covalent interactions, including π-stacking and hydrophobic effects, which can be critical for binding affinity and specificity. The bromine atom, in particular, introduces a polarizable center that can enhance interactions with charged or polar residues in protein binding sites. Meanwhile, the methoxy group provides additional hydrophobicity and can influence the compound's solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. By leveraging these tools, scientists have been able to identify key interaction points between Rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine and potential biological targets. These insights have guided the design of more refined derivatives aimed at improving potency and selectivity. For instance, computational studies have suggested that modifications to the cyclopropane ring or the aromatic substituents could enhance binding affinity while minimizing off-target effects.
In addition to its potential as a direct therapeutic agent, Rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine may also serve as a valuable intermediate in the synthesis of more complex pharmacophores. Its unique structural features make it amenable to further functionalization through various chemical transformations, allowing chemists to explore a wide range of structural variations. This flexibility has opened up new avenues for drug discovery programs focused on developing novel therapeutics targeting challenging disease areas.
The synthesis of chiral compounds like Rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine presents unique challenges due to the need for precise stereocontrol during their preparation. Advances in asymmetric synthesis methodologies have made it increasingly feasible to produce enantiomerically pure forms of such molecules on scale. These techniques have enabled researchers to isolate specific stereoisomers without significant racemization or byproduct formation, which is critical for evaluating their biological activity accurately.
Ongoing research into Rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine continues to uncover new potential applications and mechanisms of action. For example, studies have begun to explore its interactions with nucleic acids or other non-protein targets that may be relevant in therapeutic contexts. The ability of this compound to cross cell membranes due to its lipophilic nature also makes it an attractive candidate for drug delivery systems designed for targeted therapy.
The future prospects for this compound are promising, with ongoing efforts aimed at optimizing its pharmacological properties through structure-based drug design approaches. By integrating experimental data with computational predictions, researchers are paving the way for more efficient development pipelines that can rapidly identify lead compounds with high therapeutic potential. As our understanding of biological systems continues to evolve, compounds like Rac-(1R,2S)-2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine will likely play an increasingly important role in addressing unmet medical needs.
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